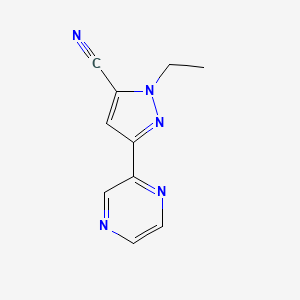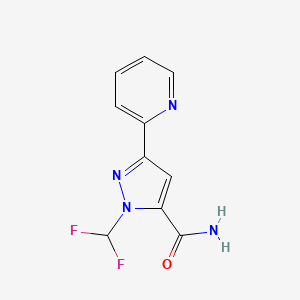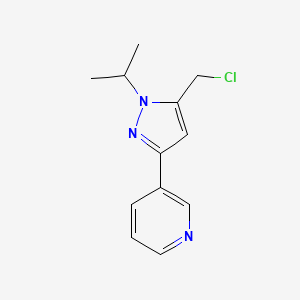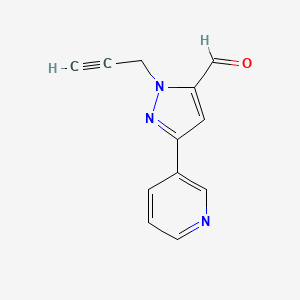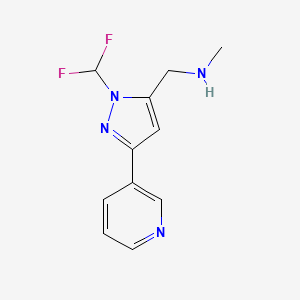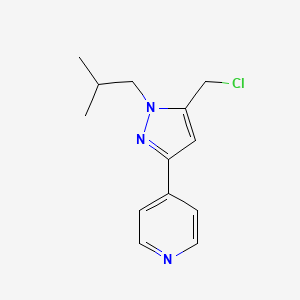
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde
Übersicht
Beschreibung
The compound “2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a pyridine ring, another type of heterocyclic aromatic compound. The molecule also contains a fluoroethyl group and an acetaldehyde group .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrazole ring attached to a pyridine ring via a single carbon atom (the 1-position on the pyrazole and the 3-position on the pyridine). The 2-position on the pyrazole would have an acetaldehyde group, and the 1-position would have a fluoroethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its stability and affect its polarity. The aromatic rings could contribute to its UV/Vis absorption properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- A study by Al-Ghamdi (2019) focused on the synthesis of heterocyclic compounds based on a phenylpyrazole derivative, which showed significant antimicrobial activities. This research underscores the potential of pyrazole derivatives in developing new antimicrobial agents (Al-Ghamdi, 2019).
Antitumor and Antimicrobial Properties
- El-Borai et al. (2012) reported on the synthesis of pyrazolo[3,4-b]pyridine derivatives, which were evaluated for their antibacterial, antifungal, and antitumor activities. This study demonstrates the broad-spectrum biological potential of such compounds (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).
Structural Characterization
- Research by Loh et al. (2013) involved the synthesis of various pyrazole compounds and their characterization using X-ray single crystal structure determination. Understanding the molecular structure of these compounds is crucial for their application in drug design (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).
Anticancer Activity
- A study by Hammam et al. (2005) on novel fluoro substituted Benzo[b]pyran derivatives, which include pyrazole structures, showed anti-lung cancer activity. This highlights the potential of fluoro-substituted compounds in cancer therapy (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Schiff Bases and Antimicrobial Activity
- Hamed et al. (2020) synthesized Schiff bases of chitosan using heteroaryl pyrazole derivatives and evaluated their antimicrobial activities. This research contributes to the development of new antimicrobial materials (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-(2-fluoroethyl)-3-pyridin-3-ylpyrazol-4-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c13-4-6-16-9-11(3-7-17)12(15-16)10-2-1-5-14-8-10/h1-2,5,7-9H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLPDTDLDOLOGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2CC=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




